molecular formula C13H18N4O2 B1375261 tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate CAS No. 1480681-62-6

tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate

Cat. No. B1375261
CAS RN: 1480681-62-6
M. Wt: 262.31 g/mol
InChI Key: YZUAOVCUGSBIPP-UHFFFAOYSA-N
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Description

Tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate is a chemical compound with the molecular formula C13H18N4O2 . It is also known by other names such as tert-butyl N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]carbamate .


Molecular Structure Analysis

The molecular weight of this compound is 262.31 . The structure consists of a triazolo[4,3-a]pyridin-3-yl group attached to an ethyl carbamate group via an ethyl linker .


Physical And Chemical Properties Analysis

The predicted density of this compound is 1.21±0.1 g/cm3 . The compound also has a predicted pKa value of 11.30±0.46 .

Scientific Research Applications

Antibacterial Agents

Compounds with the [1,2,4]triazolo[4,3-a]pyridine moiety have been investigated for their potential as antibacterial agents. Novel derivatives synthesized from this scaffold have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that tert-butyl carbamate derivatives could be developed into new antibacterial drugs to address the growing concern of antibiotic resistance.

Anticancer Therapeutics

Derivatives of [1,2,4]triazolo[4,3-a]pyridine have been evaluated for their inhibitory activities against cancer cell lines and kinases such as c-Met/VEGFR-2 . These compounds have demonstrated promising antiproliferative activities, indicating their potential use in targeted cancer therapies. The tert-butyl carbamate could be a key intermediate in synthesizing such derivatives.

Kinase Inhibition

The [1,2,4]triazolo[4,3-a]pyridine core is a part of molecules that have been designed as dual c-Met/VEGFR-2 inhibitors . These inhibitors play a crucial role in cancer treatment by targeting specific pathways involved in tumor growth and metastasis. The tert-butyl carbamate derivative could serve as a precursor in the synthesis of these kinase inhibitors.

Heat-Resistant Explosives

Triazolo[4,3-a]pyridine derivatives have been explored for their use in heat-resistant explosives . These compounds exhibit excellent thermal stability and detonation performance, which are critical properties for explosives used in extreme conditions. The tert-butyl carbamate could be utilized in the synthesis of such high-performance materials.

Corrosion Inhibitors

The thiadiazole derivatives, which can be structurally related to triazolo[4,3-a]pyridine compounds, have been used as corrosion inhibitors . They prevent the corrosion of metals in harsh environments like seawater. The tert-butyl carbamate might be modified to enhance its properties as a corrosion inhibitor.

Molecular Weight Control in Polymerization

Tert-butyl groups are known to be used in controlling molecular weight during polymerization reactions . The tert-butyl carbamate could potentially be used in a similar capacity to prevent microgel formation and control the polymerization process to achieve desired polymer properties.

Safety and Hazards

This compound is intended for research and development use by, or directly under the supervision of, a technically qualified individual . Specific safety and hazard information is not available in the resources I found.

Future Directions

The compound is used for research and development purposes . It’s worth noting that compounds with similar structures are often studied for their potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

tert-butyl N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-9(14-12(18)19-13(2,3)4)11-16-15-10-7-5-6-8-17(10)11/h5-9H,1-4H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUAOVCUGSBIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate

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